Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate
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Overview
Description
Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate is an organic compound that belongs to the class of carboxylates It is characterized by the presence of a potassium ion bonded to the carboxylate group of 5-hydroxy-3,3,4,4-tetramethylpentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate typically involves the neutralization of 5-hydroxy-3,3,4,4-tetramethylpentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:
5-hydroxy-3,3,4,4-tetramethylpentanoic acid+KOH→Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors where the acid and potassium hydroxide are mixed in stoichiometric amounts. The reaction mixture is then heated to ensure complete neutralization. The resulting solution is concentrated and crystallized to obtain the pure potassium salt.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 5-oxo-3,3,4,4-tetramethylpentanoate.
Reduction: Formation of 5-hydroxy-3,3,4,4-tetramethylpentanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The compound may also participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-hydroxy-3,3,4,4-tetramethylhexanoate
- Potassium 5-hydroxy-3,3,4,4-tetramethylbutanoate
- Potassium 5-hydroxy-3,3,4,4-tetramethylpropanoate
Uniqueness
Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tetramethyl-substituted pentanoate backbone differentiates it from other similar compounds, influencing its reactivity and interactions in various applications.
Properties
Molecular Formula |
C9H17KO3 |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
potassium;5-hydroxy-3,3,4,4-tetramethylpentanoate |
InChI |
InChI=1S/C9H18O3.K/c1-8(2,5-7(11)12)9(3,4)6-10;/h10H,5-6H2,1-4H3,(H,11,12);/q;+1/p-1 |
InChI Key |
PVGRXVZWVAXUOM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CC(=O)[O-])C(C)(C)CO.[K+] |
Origin of Product |
United States |
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